2-Isopropyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol is a complex organic compound with the chemical formula and a molecular weight of 195.26 g/mol. It is identified by the CAS number 1774900-13-8. This compound belongs to the class of pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities and potential applications in medicinal chemistry.
The compound is classified under the category of heterocyclic compounds, specifically pyrazoles and pyridines. It has been studied for its potential therapeutic applications, particularly in neuropharmacology and as a scaffold for drug development. The structure of this compound allows for various modifications that may enhance its biological activity.
The synthesis of 2-Isopropyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol typically involves multi-step organic reactions. Common synthetic routes may include:
The synthesis often requires specific reaction conditions such as temperature control, catalyst selection (e.g., Lewis acids), and solvent choice to optimize yield and purity. Detailed reaction mechanisms may include nucleophilic attack on electrophilic centers followed by cyclization to form the fused ring structure.
The molecular structure of 2-Isopropyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol features a bicyclic framework consisting of a pyrazole ring fused to a pyridine ring. The presence of an isopropyl group and a methyl group contributes to its steric properties.
Key structural data includes:
The compound can participate in various chemical reactions typical for heterocycles:
These reactions are often facilitated by specific catalysts or reagents that enhance reactivity while maintaining structural integrity.
The mechanism of action for 2-Isopropyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol is not fully elucidated but is believed to involve interaction with neurotransmitter systems or specific enzymes related to neuropharmacological pathways.
Research indicates that compounds within this class may modulate receptor activity or inhibit enzymes involved in neurotransmitter degradation, potentially leading to therapeutic effects in conditions like anxiety or depression.
The physical properties of 2-Isopropyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol include:
Key chemical properties include:
The compound has potential applications in several fields:
Pyrazolo[3,4-b]pyridines represent a bicyclic heterocyclic system formed by fusion between pyrazole and pyridine rings at the [3,4-b] junction. This specific fusion denotes bond connectivity between pyrazole position 3a-4 and pyridine position 4-4a, creating a planar aromatic system in fully unsaturated derivatives. The core scaffold permits two distinct isomeric forms: the thermodynamically favored 1H-tautomer (aromatic across both rings) and the less stable 2H-tautomer (localized aromaticity). Partially saturated derivatives like 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridines exhibit non-planar conformations due to sp³-hybridized carbon atoms at positions 4-7, significantly altering electronic properties. Systematic naming of the target compound follows IUPAC rules: the pyridine ring is hydrogenated (tetrahydro), with methyl at C5 and isopropyl at N2 positions. The "2H-" prefix explicitly designates nitrogen substitution at pyrazole's N2 position, distinguishing it from the 1H-tautomer [3].
Table 1: Nomenclature and Structural Features of Pyrazolopyridine Isomers
Ring Fusion Type | Systematic Name | Aromaticity Profile | Representative Tautomer |
---|---|---|---|
[3,4-b] | 1H-pyrazolo[3,4-b]pyridine | Full π-delocalization | Predominant (>90%) [3] |
[3,4-b] (saturated) | 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine | Peripheral (pyrazole only) | 2H-tautomer favored [1] [3] |
[4,3-c] | pyrazolo[4,3-c]pyridine | Variable | Context-dependent |
[1,5-a] | pyrazolo[1,5-a]pyridine | Full π-delocalization | Single tautomer |
The pyrazolo[3,4-b]pyridine scaffold was first synthesized by Ortoleva in 1908 via iodine-mediated cyclization of diphenylhydrazone and pyridine. Significant medicinal chemistry interest emerged upon recognizing its structural analogy with purine nucleobases—adenine and guanine—enabling targeted interactions with kinases and phosphodiesterases. Over 300,000 distinct 1H-pyrazolo[3,4-b]pyridine derivatives have been documented, with >5,500 references (including 2,400 patents) as of 2022. A pivotal shift occurred post-2012, with 54% of scientific publications focused on therapeutic applications, particularly kinase inhibition. The tetrahydro derivatives gained prominence due to enhanced solubility and stereochemical versatility compared to planar congeners. Notably, 14 drug candidates containing the 1H-pyrazolo[3,4-b]pyridine core are under development (7 experimental, 5 investigational, 2 approved), though none utilize the saturated 2H-variant. This highlights unmet potential for partially hydrogenated analogs like 2-isopropyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol [3].
Tautomerism profoundly influences physicochemical and binding properties. For unsaturated pyrazolo[3,4-b]pyridines, AM1 calculations confirm the 1H-tautomer is more stable by ≈37 kJ/mol (9 kcal/mol) due to complete π-delocalization. However, saturation of the pyridine ring (4,5,6,7-tetrahydro derivatives) disrupts aromaticity, favoring the 2H-tautomer by ≈15–20 kJ/mol. Experimental evidence from X-ray crystallography and NMR spectroscopy confirms that compounds like 2-isopropyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol adopt the 2H-form exclusively in solid and solution states. This tautomeric preference arises from reduced steric strain and favorable intramolecular hydrogen bonding between N-H and the C3-OH group. Database analyses reveal only ≈4,900 confirmed 2H-tautomers among 83,000 reported structures, underscoring the relative rarity of stable 2H-systems like the target compound [1] [2] [3].
Table 2: Tautomeric Stability in Pyrazolo[3,4-b]pyridine Systems
Scaffold Type | Energy Difference (1H vs. 2H) | Dominant Tautomer | Key Stabilizing Factors |
---|---|---|---|
Fully unsaturated | 1H favored by 37.03 kJ/mol | 1H (>99%) | Aromatic delocalization |
4,7-Dihydro | 1H favored by ≈5 kJ/mol | Mixture | Solvent-dependent |
4,5,6,7-Tetrahydro | 2H favored by ≈15 kJ/mol | 2H (>95%) | Intramolecular H-bonding, reduced ring strain |
5,6-Dihydro | ≈1 kJ/mol difference | Equilibrating | Substituent-dependent |
This scaffold integrates multiple pharmacophoric elements:
Table 3: Impact of Substituents on Pharmacological Properties
Position | Substituent | Key Pharmacological Effects | Representative Activity |
---|---|---|---|
N2 | Isopropyl | ↑ Lipophilicity (cLogP +0.7 vs methyl), ↑ metabolic stability | PDE1 IC₅₀ improvement 3-fold [5] |
C3 | OH | Hydrogen bonding with Asp/Asp/Glu residues, ↓ cytotoxicity | Kinase Kd ≈ 120 nM [3] |
C5 | Methyl | ↑ Binding pocket occupancy, chiral discrimination | IC₅₀ ratio (S/R) >10 in PDE1 [5] |
C6/C7 | H | Conformational flexibility, ring puckering adaptation | Variable target engagement |
Table 4: Bioisosteric Equivalences and Applications
Scaffold | logP | PSA (Ų) | Targets | Advantages Over Bioisostere |
---|---|---|---|---|
4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol | 2.18 | 50.7 | PDE1, kinases, GPCRs | ↑ Solubility vs purines, ↓ cytotoxicity vs imidazoles |
Imidazo[1,5-a]pyridine | 1.98 | 42.3 | Kinases, ion channels | Better metabolic stability |
1,2,3-Triazole | -0.39 | 61.1 | Antimicrobials | ↑ H-bond capacity |
Purine | -0.57 | 95.5 | Kinases, PDEs | Improved cell permeability |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7